Home > Products > Screening Compounds P78855 > 2-(2-Cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
2-(2-Cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine -

2-(2-Cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-11363518
CAS Number:
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2-Cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolo-pyrimidines, which are known for their diverse biological activities. The compound has gained attention in medicinal chemistry due to its potential applications in drug design and development.

Source

The compound's molecular formula is C17H19N5C_{17}H_{19}N_{5} with a molecular weight of 293.37 g/mol. Its structure can be represented by the SMILES notation: C1CCC(C1)CCc1nc2nccc(c3ccccn3)n2n1 . This compound is classified under the category of heterocyclic compounds, specifically as a triazolo-pyrimidine derivative.

Classification

In chemical classification, 2-(2-Cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is identified as a nitrogen-containing heterocycle. The presence of both triazole and pyrimidine rings contributes to its unique properties and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 2-(2-cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves cyclocondensation reactions. These reactions often utilize aminotriazoles and carbonyl compounds as starting materials. The general approach includes:

  • Cyclocondensation: This method involves the reaction of an aminotriazole with a suitable carbonyl compound (e.g., aldehydes or ketones) under acidic or basic conditions to form the triazolo-pyrimidine framework.
  • Dimroth Rearrangement: Following the initial cyclocondensation, a rearrangement step may be employed to achieve the desired substitution pattern on the triazolo-pyrimidine ring system .

Technical Details

The synthesis can also involve various solvents and catalysts to enhance yield and selectivity. For example, the use of ethanol as a solvent and specific Lewis acids can facilitate the reaction process while improving product purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-(2-cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine features a bicyclic framework consisting of both a triazole and a pyrimidine ring. The cyclopentylethyl group is attached to the triazole nitrogen, contributing to its unique properties.

Data

  • Molecular Weight: 293.37 g/mol
  • Molecular Formula: C17H19N5C_{17}H_{19}N_{5}
  • LogP: 2.823 (indicating moderate lipophilicity)
  • Polar Surface Area: 40.538 Ų (suggesting potential for good membrane permeability)
  • Hydrogen Bond Acceptors: 4 (important for interaction with biological targets) .
Chemical Reactions Analysis

Reactions

The reactivity of 2-(2-cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be explored through various chemical transformations:

  • Substitution Reactions: The nitrogen atoms in the triazole ring can participate in electrophilic aromatic substitution reactions.
  • Nucleophilic Additions: The presence of electron-withdrawing groups on the pyrimidine ring may enhance nucleophilic attack at specific sites.

Technical Details

Reactions involving this compound are often characterized by their regioselectivity and stereochemistry, which can be influenced by reaction conditions such as temperature and solvent choice.

Mechanism of Action

Process

The mechanism of action for compounds like 2-(2-cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves interaction with specific biological targets such as enzymes or receptors.

Data

Research indicates that similar triazolo-pyrimidines may act as inhibitors for various enzymes involved in cellular processes or may modulate receptor activity through competitive binding mechanisms . The precise mechanism would depend on the specific biological context and target interaction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Melting Point: Specific melting point data is not provided but can be determined through experimental methods.

Chemical Properties

  • Solubility: The compound's solubility profile would vary across different solvents but is generally soluble in organic solvents due to its lipophilic nature.
  • Stability: Stability under various pH conditions should be assessed for practical applications in drug formulation.
Applications

Scientific Uses

The potential applications of 2-(2-cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine include:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting cancer or infectious diseases.
  • Biological Research: Investigating its role in enzyme inhibition or receptor modulation.
  • Drug Design: Utilizing its structural features to design analogs with improved efficacy and reduced toxicity profiles .
Structural Significance and Bioisosteric Rationale of the Triazolopyrimidine Core

Electronic Isoesterism with Purines and Heterocyclic Scaffold Optimization

The [1,2,4]triazolo[1,5-a]pyrimidine core exhibits pronounced electronic isoesterism with native purines—adenine and guanine. This isomorphism arises from:

  • Isosteric Nitrogen Positioning: The core replicates the 6-5 fused ring system of purines, with nitrogen atoms at positions 1, 3, and 4 (triazole ring) and 5 and 7 (pyrimidine ring) mimicking purine N9/N7/N1 and N3/C5, respectively [2] [6].
  • Dipole Moment Alignment: Calculated dipole moments (≈4.5 D) align closely with purines (≈3.8 D for adenine), enabling analogous electrostatic interactions with ATP-binding pockets and nucleotide recognition domains [5] [6].
  • π-Stacking Efficiency: The planar structure facilitates π-π stacking with aromatic residues (e.g., Phe, Tyr) in enzymatic active sites, as validated in PfDHODH (Plasmodium falciparum dihydroorotate dehydrogenase) complexes where triazolopyrimidines overlay hypoxanthine [2].

Table 1: Electronic Properties of Triazolopyrimidine vs. Purine

Property[1,2,4]Triazolo[1,5-a]pyrimidinePurine (Adenine)
Ring System6-5 Fused bicyclic6-5 Fused bicyclic
Key Nitrogen PositionsN1, N3, N4 (triazole); N5, N7 (pyrimidine)N1, N3, N7, N9
Dipole Moment (D)4.2–4.63.8–4.1
Log P (Calculated)1.8–2.50.1–0.5

Optimization strategies further enhance this isoesterism:

  • C7 Pyridyl Substitution: In 2-(2-cyclopentylethyl)-7-(2-pyridyl) derivatives, the 2-pyridyl group augments hydrogen bonding via its Lewis-basic nitrogen, replicating the N1 hydrogen-bond acceptor function of adenine [10].
  • C2 Lipophilic Chains: The 2-cyclopentylethyl moiety introduces controlled hydrophobicity (clogP ≈ 3.8), improving membrane permeability while occupying hydrophobic subpockets inaccessible to polar purines [7].

Role of Annular Tautomerism Absence in Target Selectivity

Unlike purines or imidazopyrimidines, the triazolopyrimidine core is tautomerically locked due to:

  • Fixed Bond Connectivity: The triazole-pyrimidine fusion (positions 1–5a) eliminates proton migration pathways, preventing annular tautomerism [2] [6].
  • Conformational Rigidity: Crystallographic studies confirm identical ring geometries across pH (2.0–10.0) and solvent systems, contrasting with tautomer-sensitive imidazo[1,2-a]pyrimidines [2].

This rigidity confers critical pharmacological advantages:

  • Reduced Off-Target Binding: Prevents promiscuous interactions with off-target kinases (e.g., Plk2/Plk3) that recognize alternative tautomers [3].
  • Enhanced Selectivity for PfDHODH: Triazolopyrimidines maintain sub-µM IC50 against PfDHODH (e.g., DSM265: 0.047 µM), while tautomer-prone analogues show 10-fold reduced affinity [2].
  • Mitigation of Metabolic Activation: Eliminates reactive quinone-methide formation pathways linked to annular tautomerism in imidazopyridines [2] [7].

Comparative Bioisosteric Replacements: Purine Mimetics vs. Carboxylic Acid Surrogates

The triazolopyrimidine core serves dual bioisosteric roles:

Purine Mimetics

  • High-Fidelity Nucleobase Mimicry: Retains Watson-Crick hydrogen bonding topology. For example, DSM151 (imidazo[1,2-a]pyrimidine) exhibits PfDHODH IC50 = 0.077 µM, whereas triazolopyrimidine DSM1 achieves 0.047 µM, validating superior shape complementarity [2].
  • Heterocycle Rearrangement Tolerance: Triazolopyrimidine-to-imidazopyrimidine swaps retain antiplasmodial activity (EC50 < 1 µM), but reduce metabolic stability (t1/2 in mice: 29.4 min vs. >120 min) [2] [3].

Carboxylic Acid Surrogates

  • Anion-Pairing without Ionization: The N3/C=O bioisostere in triazoloquinazolinones (e.g., compound 7) mimics carboxylate groups with IC50 = 4.38 µM against Plk1 PBD, outperforming carboxylic acid analogues (IC50 > 50 µM) [3].
  • Improved CNS Penetration: Log BB ratios >0.8 for neutral triazolopyrimidines vs. <0.2 for carboxylates, critical for targeting epigenetic regulators like BRD4 [3] [7].

Table 2: Bioisosteric Replacement Impact on Target Engagement

Bioisostere TypeExample CompoundTargetAffinity (IC50)Metabolic t1/2 (min)
TriazolopyrimidineDSM265 (PfDHODH inhibitor)PfDHODH0.047 µM>120
ImidazopyrimidineDSM151PfDHODH0.077 µM29.4
TriazoloquinazolinoneCompound 7 (Plk1 inhibitor)Plk1 PBD4.38 µMNot determined
Carboxylic AcidReference inhibitorPlk1 PBD>50 µMNot determined

Impact of N-Acetyllysine Mimicry on Epigenetic Target Engagement

The triazolopyrimidine core enables high-fidelity N-acetyllysine (Kac) mimicry for epigenetic reader domains:

  • Electrostatic Complementarity: The N1-C2 carbonyl motif (or C7 pyridyl N) replicates Kac’s carbonyl oxygen, forming bifurcated hydrogen bonds with conserved tyrosine residues in BRD4 BD1 (Asn140, Tyr97) [3].
  • Hydrophobic Enclosure Fit: The 2-cyclopentylethyl substituent occupies the WPF shelf of bromodomains, mimicking Kac’s aliphatic chain, with burial scores >85% in docking studies [3].

Key functional outcomes include:

  • Disruption of PPIs (Protein-Protein Interactions): Triazoloquinazolinones (e.g., compound 7) inhibit Plk1 PBD with IC50 = 4.38 µM, outperforming phosphopeptide PLHSpT (IC50 = 14.74 µM) by mimicking Kac-dependent epitopes [3].
  • Epigenetic Gene Silencing: In MGC-803 gastric cancer cells, triazolopyrimidine-indole hybrids (e.g., H12) suppress ERK signaling via disruption of Kac-mediated histone recognition, reducing p-ERK/p-c-Raf by >60% at 10 µM [10].

Table 3: N-Acetyllysine Mimicry in Epigenetic Targets

ParameterN-Acetyllysine (Native)Triazolopyrimidine Mimic
Key Binding Motif-NH-(C=O)-CH2--N=-(C=O)- or -Npyridine-
H-Bond AcceptorsCarbonyl O (1)N1/C=O or Pyridine N (1–2)
Conserved Residue InteractionsTyr/Asn (BRD4)Tyr97/Asn140 (BRD4 BD1)
Functional OutcomeHistone recognitionSuppressed ERK signaling (e.g., p-ERK ↓60%)

Properties

Product Name

2-(2-Cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

2-(2-cyclopentylethyl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H19N5/c1-2-6-13(5-1)8-9-16-20-17-19-12-10-15(22(17)21-16)14-7-3-4-11-18-14/h3-4,7,10-13H,1-2,5-6,8-9H2

InChI Key

WFUFVKKPUZYZPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.